molecular formula C10H9N5O2 B4956940 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Katalognummer B4956940
Molekulargewicht: 231.21 g/mol
InChI-Schlüssel: WIWCPKSVFRZDOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole (ODQ) is a chemical compound used in scientific research to inhibit soluble guanylate cyclase (sGC). This enzyme is responsible for producing cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes. ODQ has been widely used in the field of biochemistry and pharmacology to study the mechanisms and effects of cGMP signaling.

Wirkmechanismus

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole works by inhibiting the activity of sGC, which reduces the production of cGMP. This leads to a decrease in the activation of downstream signaling pathways that are dependent on cGMP. The exact mechanism of 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole's inhibition of sGC is still under investigation, but it is believed to involve the disruption of the enzyme's heme group.
Biochemical and Physiological Effects:
The inhibition of sGC by 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce smooth muscle relaxation, inhibit platelet aggregation, and decrease neurotransmitter release. 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has also been shown to have anti-inflammatory effects and to reduce the proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is a highly specific inhibitor of sGC and has been extensively used in research to study the role of cGMP signaling in various physiological processes. Its specificity and potency make it a valuable tool for investigating the effects of cGMP on cellular signaling pathways. However, 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has limitations in terms of its stability and solubility, which can affect its activity and reproducibility in experiments.

Zukünftige Richtungen

There are many potential future directions for research involving 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole. One area of interest is the development of new sGC inhibitors with improved stability and solubility. Another area is the investigation of the role of sGC and cGMP signaling in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the use of 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole in combination with other pharmacological agents may provide new insights into the complex signaling pathways involved in cellular function.

Synthesemethoden

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole can be synthesized through a multi-step process involving the reaction of 2-nitrophenylhydrazine with 2,3-dichloronitrobenzene, followed by cyclization with acetic anhydride and pyrrolidine. The final product is obtained through purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole is commonly used as a pharmacological tool to study the role of sGC and cGMP signaling in various physiological processes. It has been used to investigate the effects of cGMP on smooth muscle contraction, platelet aggregation, and neurotransmitter release. 4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole has also been used to study the role of sGC in cardiovascular diseases, such as hypertension and heart failure.

Eigenschaften

IUPAC Name

4-pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-2-4-15(3-1)7-5-6-8(12-16-11-6)10-9(7)13-17-14-10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWCPKSVFRZDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=NON=C3C4=NON=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-1-yl-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.